Octreotide hydrochloride

Description

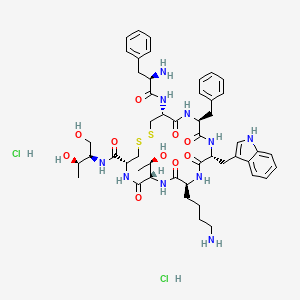

Structure

2D Structure

Properties

CAS No. |

1607842-55-6 |

|---|---|

Molecular Formula |

C49H68Cl2N10O10S2 |

Molecular Weight |

1092.2 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChI Key |

PPJMKGDKFBCNIY-LODIGNQBSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |

Origin of Product |

United States |

Advanced Chemical Synthesis and Bioprocess Engineering of Octreotide Hydrochloride

Peptide Synthesis Methodologies for Octreotide (B344500) Hydrochloride and Analogs

The synthesis of Octreotide can be broadly categorized into solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (LPPS), and hybrid approaches that combine elements of both. epo.orggoogle.com

Solid-Phase Peptide Synthesis (SPPS) Techniques and Innovations

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of Octreotide, allowing for the stepwise assembly of amino acids on an insoluble polymer support. mdpi.com This method simplifies the purification process by allowing easy removal of excess reagents and by-products through washing. mdpi.com The two primary strategies employed in SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protection strategies. ub.edu

The Fmoc/tBu strategy is widely used, where the N-terminal Fmoc group is temporary and removed after each amino acid addition, while the tBu groups protecting the side chains are permanent and cleaved at the end of the synthesis. ub.edu A common resin used in this process is the 2-chlorotrityl chloride (2-CTC) resin. google.comnewdrugapprovals.org The synthesis begins by attaching the C-terminal amino alcohol, Threoninol, to the resin. google.comgoogleapis.com Subsequent Fmoc-protected amino acids are then sequentially coupled to the growing peptide chain. google.comnewdrugapprovals.org The efficiency of each coupling step is crucial and can be monitored by tests like the Kaiser Ninhydrin test. google.comnewdrugapprovals.org

Innovations in SPPS for Octreotide synthesis focus on improving yield, purity, and efficiency. One novel approach involves using p-carboxybenzaldehyde to anchor Fmoc-threoninol to the solid-phase resin, which has demonstrated high yields of 74% to 78% for Octreotide. nih.gov This method allows for the direct incorporation of various conjugates to the resin-bound peptide. ntu.edu.tw Another innovation is the use of a non-crosslinked soluble polystyrene support, which has been shown to enhance on-support cyclization efficiency and reduce waste. researchgate.netresearchgate.net

Table 1: Comparison of SPPS Strategies for Octreotide Synthesis

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Temporary N-α Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Side-Chain Protection | tBu (tert-Butyl) based | Bzl (Benzyl) based |

| Cleavage from Resin | Mildly acidic conditions (e.g., TFA) | Strong acids (e.g., HF) |

| Common Resin | 2-Chlorotrityl chloride resin | Not specified in provided context |

This table provides a simplified comparison based on general principles of SPPS as described in the search results.

Solution-Phase Peptide Synthesis Approaches and Scale-Up Research

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS and is particularly suitable for large-scale production due to its cost-effectiveness. google.comgoogle.com This method involves the condensation of peptide fragments in solution. newdrugapprovals.org

A notable strategy in LPPS for Octreotide is the (4+2)+2 fragment condensation approach, which has been reported to achieve a yield of 56.4% and is easily scalable. researchgate.netresearcher.life Another approach involves a 3+3=6+2 strategy, where two tripeptide segments are coupled to form a hexapeptide, which is then condensed with a dipeptide. google.com However, this method can be prone to racemization. google.com An improved process utilizes the condensation of a hexapeptide acid with a dipeptide alcohol to produce the protected octapeptide alcohol. google.com

LPPS can be more time-consuming and challenging in terms of purification compared to SPPS, as it requires the isolation and purification of intermediates at each step. google.com However, the development of new strategies and the use of optimized reaction conditions are addressing these limitations, making LPPS a viable option for the commercial production of Octreotide. google.com

Hybrid Synthesis Strategies for Complex Octreotide Analogs

Hybrid synthesis strategies combine the advantages of both SPPS and LPPS to create a more efficient and cost-effective process for producing Octreotide and its analogs. newdrugapprovals.orggoogle.com This approach typically involves synthesizing peptide fragments using SPPS, which is efficient for shorter sequences, and then condensing these fragments in the liquid phase. google.com This method leverages the speed and ease of purification of SPPS for fragment preparation while utilizing the cost-effectiveness of LPPS for the final coupling steps. google.com

The synthesis can involve the condensation of two or three peptide blocks, where at least one is synthesized via SPPS. newdrugapprovals.orggoogle.com This allows for the production of the target peptide in a more controlled and economical manner, especially for complex analogs. newdrugapprovals.org For instance, a protected heptapeptide (B1575542) can be synthesized on a solid support, cleaved, and then coupled with the final amino acid in solution. googleapis.com

Disulfide Bond Formation and Cyclization Chemistry

A critical step in the synthesis of Octreotide is the formation of the intramolecular disulfide bond between the two cysteine residues, which creates the cyclic structure of the peptide. epo.orggoogleapis.com This cyclization can be performed either while the peptide is still attached to the solid-phase resin (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization). researchgate.netresearchgate.net

Several oxidizing agents can be used to facilitate this reaction. Iodine is a common reagent for both on-resin and solution-phase cyclization. epo.orgresearchgate.net In some methods, iodine treatment simultaneously removes the S-acetamidomethyl (Acm) protecting groups from the cysteine residues and forms the disulfide bond. researchgate.net However, excess iodine needs to be quenched to prevent side reactions. researchgate.net The use of persulfate as an additive in iodine-mediated oxidative cyclization on a solid support has been shown to be highly efficient, completing the reaction in 15 minutes and eliminating side products. researchgate.net

Other methods for disulfide bond formation include:

Air oxidation: This method is carried out in a dilute solution but can be time-consuming, sometimes taking up to 48 hours. epo.orggoogleapis.com

Charcoal: This has been used as a catalyst for oxidation after the peptide is cleaved from the resin. epo.orggoogleapis.com

Thallium trifluoroacetate (B77799) [Tl(Tfa)3]: This reagent can be used for on-resin disulfide bond formation. nih.gov

Ammonium (B1175870) acetate (B1210297) buffer: Using this buffer as the oxidation medium with a controlled pH of 7.5-8.5 provides mild conditions, reduces side reactions, and results in high purity and yield. google.com

Hydrogen peroxide: This can be used for cyclization in solution. googleapis.com

Dimethyl sulfoxide (B87167) (DMSO): Can be used for oxidation, though it may require specific conditions. newdrugapprovals.org

The choice of cyclization strategy and oxidizing agent depends on various factors, including the specific protecting groups used and the desired scale of the synthesis. On-resin cyclization can be advantageous as it can simplify the final purification process. researchgate.net

Advanced Purification Techniques in Octreotide Research Synthesis

Following synthesis and cyclization, the crude Octreotide must be purified to remove impurities such as diastereomers, deletion sequences, and by-products from the cyclization reaction. google.comnewdrugapprovals.org The primary method for purifying Octreotide is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). newdrugapprovals.orgntu.edu.tw

The purification process typically involves a C18 column and a gradient elution system. newdrugapprovals.orgntu.edu.tw The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with an acidic modifier such as acetic acid or trifluoroacetic acid (TFA). newdrugapprovals.orgntu.edu.tw For example, a linear gradient of 20-60% methanol in 0.2% acetic acid in water has been used. newdrugapprovals.org Another method employs 0.4% acetic acid in water and methanol as the mobile phase. newdrugapprovals.org

The efficiency of preparative RP-HPLC can be influenced by several factors, including the resolution between the desired product and impurities, the properties of the stationary phase (e.g., particle and pore size), and the mobile phase composition. pharmtech.com For large-scale purification, optimizing these parameters is crucial to achieve high purity and yield. google.com After purification, the final product is often obtained as a white powder after lyophilization. ntu.edu.tw

Biotechnological Production and Optimization Research for Somatostatin (B550006) Analogs

While chemical synthesis is the established method for producing Octreotide, research into biotechnological production methods for somatostatin analogs is ongoing. These methods, which involve the use of recombinant DNA technology, offer the potential for more sustainable and scalable production of peptides.

Recombinant Expression System Exploration for Analog Production

While solid-phase peptide synthesis (SPPS) has traditionally been a dominant method for producing peptides like octreotide, recombinant DNA technology offers a potentially more cost-effective and environmentally friendly alternative for large-scale production, particularly for peptides composed of natural amino acids. nih.govrsc.orgencyclopedia.pub The exploration of various recombinant expression systems is a key area of research for producing octreotide and its analogs.

The primary challenge in producing octreotide via recombinant methods is its small size and the presence of non-proteinogenic amino acids and a C-terminal alcohol (threoninol) in some analogs, which are not directly encoded by the genetic code. rsc.org To overcome this, research has focused on expressing octreotide as part of a larger fusion protein. This strategy enhances the stability of the small peptide within the host cell and simplifies purification. google.com

Commonly explored host organisms for recombinant protein production include bacteria, such as Escherichia coli, and yeast, such as Pichia pastoris and Saccharomyces cerevisiae. mdpi.comfuturefields.io

Escherichia coli : E. coli is a widely used host due to its rapid growth, well-understood genetics, and high expression levels. futurefields.io Studies have demonstrated the expression of octreotide analogs as fusion proteins in E. coli. researchgate.netnih.gov For instance, a chimeric protein comprising an octreotide analog and interleukin-2 (B1167480) (IL-2) was successfully expressed in E. coli inclusion bodies. researchgate.netnih.gov The fusion protein strategy aids in overcoming the rapid degradation of small peptides by intracellular proteases.

Pichia pastoris : This methylotrophic yeast is another attractive expression host, known for its ability to secrete high levels of properly folded proteins and perform eukaryotic post-translational modifications. abyntek.comniscpr.res.in Its capacity for high-density fermentation makes it suitable for industrial-scale production. nih.gov The strong and tightly regulated alcohol oxidase 1 (AOX1) promoter is often used to drive high-level expression of heterologous proteins in P. pastoris. abyntek.comnih.gov While direct expression of octreotide is challenging, the system's ability to secrete proteins simplifies initial purification steps. researchgate.net

Saccharomyces cerevisiae : Commonly known as baker's yeast, S. cerevisiae is a well-established eukaryotic expression system. fda.gov It is capable of performing post-translational modifications, which can be advantageous for producing complex peptides. futurefields.io Research into optimizing S. cerevisiae strains for the production of specific compounds, such as fatty acids, highlights its potential as a customizable cellular factory. nih.gov

Table 1: Comparison of Recombinant Expression Systems for Peptide Analog Production

| Host System | Advantages | Disadvantages | Relevant Research Findings |

|---|

| Escherichia coli | - Rapid growth

The production of octreotide analogs through recombinant means often involves expressing a precursor molecule that is then chemically or enzymatically modified to yield the final active peptide. This hybrid approach combines the scalability of fermentation with the precision of chemical synthesis.

Fermentation and Downstream Processing Innovations for Peptide Synthesis

The efficient production of octreotide hydrochloride, whether through fully synthetic or recombinant routes, relies heavily on innovations in fermentation (for recombinant methods) and downstream processing. The goal is to maximize yield and purity while minimizing costs and environmental impact. researchgate.net

Fermentation Innovations:

For recombinant production, optimizing the fermentation process is crucial. This involves several key aspects:

High-Density Cell Culture: Achieving high cell densities in the fermenter is essential for maximizing the volumetric productivity of the recombinant peptide. This is a notable advantage of systems like Pichia pastoris. nih.gov

Media Optimization: The composition of the fermentation medium is tailored to support high cell growth and efficient protein expression. For yeast systems, this typically involves simple and inexpensive media. abyntek.com

Downstream Processing Innovations:

The purification of octreotide and its analogs typically involves multiple chromatographic steps to achieve the high purity required for pharmaceutical applications (>98.0%). abeomics.com

Chromatography Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of peptide purification, separating the target peptide from closely related impurities. nih.gov The use of shallow gradients in RP-LC has been shown to be effective in purifying peptide mixtures. nih.gov

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This continuous chromatography technique has been successfully applied to the purification of other peptides and offers the potential for increased yield and reduced solvent consumption compared to traditional batch chromatography. nih.gov

Purification from Inclusion Bodies: When expressed in E. coli, octreotide fusion proteins often accumulate in insoluble inclusion bodies. researchgate.netnih.gov This necessitates an initial solubilization step using denaturing agents, followed by a refolding process to obtain the correctly folded, active protein. The refolded protein is then subjected to further purification by chromatography. researchgate.netnih.gov

Filtration: Various filtration techniques, including microfiltration and ultrafiltration, are employed throughout the downstream process to clarify the feed, concentrate the product, and exchange buffers between purification steps. biomanufacturing.org

Table 2: Key Downstream Processing Steps for Octreotide

| Processing Step | Purpose | Key Innovations and Considerations |

|---|---|---|

| Initial Recovery | Separation of cells/solid support from the crude product | For recombinant methods, this involves cell lysis or separation of secreted product. For SPPS, it's cleavage from the resin. |

| Capture | Initial purification and concentration of the target peptide | Ion-exchange or reversed-phase chromatography are often used. |

| Intermediate Purification | Removal of bulk impurities | Further chromatographic steps, potentially using different separation principles (orthogonal methods). biomanufacturing.org |

| Polishing | Final removal of trace impurities and aggregates | High-resolution RP-HPLC is critical to achieve final purity specifications. nih.govabeomics.com |

| Salt Exchange/Lyophilization | Conversion to the final salt form (hydrochloride) and production of a stable powder | Preparative chromatography can be used for salt exchange, followed by lyophilization. google.com |

The integration of advanced expression systems with innovative fermentation and purification strategies is paramount to the efficient and scalable production of this compound. While chemical synthesis remains a viable and flexible method, particularly for complex analogs, the continued development of bioprocess engineering offers a promising path towards more sustainable and cost-effective manufacturing of this important therapeutic peptide. rsc.org

Molecular and Cellular Pharmacology of Octreotide Hydrochloride in Experimental Systems

Somatostatin (B550006) Receptor Binding Kinetics and Ligand Affinity Profiling

The therapeutic and diagnostic applications of octreotide (B344500) are fundamentally linked to its specific binding characteristics to the family of five somatostatin receptor subtypes (SSTR1-5).

Octreotide demonstrates marked selectivity for certain somatostatin receptor subtypes. In vitro binding assays have consistently shown that octreotide binds with high affinity to SSTR2. nih.govoup.comoup.com Its affinity for SSTR5 is also significant, though generally lower than for SSTR2. nih.govcore.ac.ukarvojournals.org In contrast, octreotide exhibits low affinity for SSTR3 and has little to no binding affinity for SSTR1 and SSTR4. nih.govcore.ac.ukresearchgate.net This binding profile is crucial as the expression of SSTR2 in tumors is often correlated with a positive clinical response to octreotide treatment. nih.gov

The binding affinities of octreotide for the different SSTR subtypes have been quantified in various studies. For instance, some reports indicate that octreotide has a nanomolar affinity for SSTR2, with a selectivity that is 10-fold and 100-fold higher than for SSTR5 and SSTR3, respectively. arvojournals.org The five SSTR subtypes are classified into two families based on structural and pharmacological properties: the SRIF1 family (SSTR2, SSTR3, and SSTR5) and the SRIF2 family (SSTR1 and SSTR4). elifesciences.org Octreotide, along with other analogs like lanreotide (B11836), generally shows higher affinities for the SRIF1 family receptors. elifesciences.org

Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity | Reference |

| SSTR1 | No/Very Low | nih.govcore.ac.ukresearchgate.net |

| SSTR2 | High | nih.govoup.comoup.com |

| SSTR3 | Low/Moderate | nih.govcore.ac.ukresearchgate.net |

| SSTR4 | No/Very Low | nih.govcore.ac.ukresearchgate.net |

| SSTR5 | High/Moderate | nih.govcore.ac.ukarvojournals.org |

The interaction of octreotide with its receptors involves a dynamic process of complex formation and dissociation. Studies in cell lines expressing SSTR2 have shown that octreotide induces receptor internalization upon binding. acs.orgnih.gov This process is a key step in the cellular response to the ligand. The rate of internalization and subsequent receptor trafficking can be influenced by the specific agonist. For instance, octreotide has been observed to induce a more sustained internalization of SSTR2 compared to the natural ligand somatostatin-14 (SST-14). nih.gov

In competitive binding assays using cell lines such as AR42J, which have high expression of SSTR2, unlabeled octreotide effectively competes with radiolabeled SSTR ligands, demonstrating specific and saturable binding. aacrjournals.org The equilibrium dissociation constant (Kd) for a derivative of octreotide was found to be in the nanomolar range (5.98 ± 0.96 nmol/L) in SSTR2-positive cells, indicating a high binding affinity. acs.org The process of ligand-induced receptor endocytosis is often mediated by β-arrestins. Octreotide has been shown to induce sustained interactions between SSTR2A and β-arrestins, which contrasts with the transient interactions induced by SST-14. nih.gov This difference in dissociation dynamics may contribute to the prolonged signaling effects of octreotide.

Quantitative Receptor Subtype Selectivity (SSTr1-5) in In Vitro Assays

Post-Receptor Signaling Transduction Pathways in Cell Culture Models

Upon binding to its cognate receptors, octreotide initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.

Somatostatin receptors, including those targeted by octreotide, belong to the superfamily of G-protein coupled receptors (GPCRs). core.ac.ukphysiology.orgnih.gov The binding of octreotide to SSTR2 and SSTR5 primarily activates inhibitory G-proteins (Gαi/o). pnas.orgresearchgate.netnih.gov This activation leads to the dissociation of the Gα subunit from the βγ subunits, both of which can then modulate the activity of various downstream effector molecules. nih.gov

The signaling pathways initiated by octreotide are complex and can vary depending on the cell type and the specific SSTR subtypes expressed. The primary and most well-characterized downstream effect of SSTR activation is the inhibition of adenylyl cyclase. oaepublish.com However, octreotide can also influence other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the modulation of mitogen-activated protein kinase (MAPK) pathways. nih.govoaepublish.com

A cardinal mechanism of action for octreotide is the inhibition of adenylyl cyclase activity following the activation of Gαi. oaepublish.com This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). oup.comoup.com This inhibitory effect on cAMP accumulation has been demonstrated in various experimental cell systems, including pituitary corticotroph cells and human carcinoid-derived BON-1 cells. oup.comoup.com In forskolin-stimulated cells, octreotide can dose-dependently inhibit intracellular cAMP accumulation. oup.comoup.com The reduction in cAMP levels is a key mechanism through which octreotide exerts its inhibitory effects on hormone secretion and cell proliferation.

Beyond the inhibition of adenylyl cyclase, octreotide has been shown to modulate a variety of other intracellular signaling pathways in different cell lines.

Akt/PKB Pathway: The Akt/protein kinase B (PKB) pathway is a critical regulator of cell survival and proliferation. Some studies suggest that the activation of activating transcription factor 6 (ATF6), a component of the unfolded protein response, can lead to the phosphorylation and activation of Akt. nih.govoncotarget.comfrontiersin.org

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. The effect of octreotide on the NF-κB pathway appears to be cell-type dependent. In orbital fibroblasts from patients with thyroid-associated ophthalmopathy, octreotide has been shown to reduce the activity of the NF-κB pathway. semanticscholar.org In some contexts, the ATF6 branch of the unfolded protein response has been implicated in activating NF-κB through Akt phosphorylation. oncotarget.comfrontiersin.org In hepatocellular carcinoma cell lines, octreotide has been observed to limit the TNFα-induced activation of the p65 subunit of NF-κB. mdpi.com

PKC Pathway: While less extensively characterized in the context of octreotide signaling, protein kinase C (PKC) is a known downstream effector of GPCRs and can be involved in various cellular processes.

ATF6 Pathway: Activating transcription factor 6 (ATF6) is a sensor of endoplasmic reticulum (ER) stress. Recent studies have suggested a role for ATF6 in mediating some of the effects of octreotide. In endothelial cells, octreotide treatment has been associated with the upregulation of downstream targets of ATF6, such as BiP and Grp94. mdpi.comnih.gov This suggests that octreotide may engage the ATF6 pathway to enhance endothelial barrier function. mdpi.comnih.gov

Modulation of Adenylyl Cyclase and cAMP Accumulation in Experimental Cells

Somatostatin Receptor Internalization and Trafficking Dynamics in Cell Biology Research

The binding of octreotide hydrochloride to somatostatin receptors (SSTRs), particularly the SSTR2 subtype, initiates a cascade of intracellular events, including receptor internalization and trafficking. This process is crucial for regulating receptor signaling and responsiveness.

Upon agonist binding, such as with octreotide, SSTR2 undergoes rapid internalization. nih.gov This process is dependent on G protein-coupled receptor kinases (GRKs) and β-arrestin. nih.govoup.com Studies using HEK293 cells transfected with SSTR2 have shown that octreotide induces the formation of stable complexes between the receptor and β-arrestin-2, facilitating their co-internalization into the same endocytic vesicles. nih.gov This contrasts with other somatostatin analogs like pasireotide (B1678482), which forms unstable complexes with β-arrestin that dissociate at the plasma membrane, leading to rapid recycling of the receptor. nih.gov

Confocal fluorescence microscopy in HEK293 cells expressing eGFP-tagged SSTR2 has visually confirmed this internalization process. Following treatment with octreotide, a clear shift from plasma membrane localization to a more diffuse, punctate intracellular pattern is observed, indicative of receptor translocation into vesicles. nih.govfrontiersin.org This ligand-dependent internalization is a hallmark of functional SSTR2. frontiersin.org

The trafficking pathway of internalized SSTR2 after octreotide stimulation involves movement to the Golgi apparatus before recycling back to the plasma membrane. nih.gov However, the rate of recycling can be influenced by the specific agonist. In the case of octreotide, the stable association with β-arrestin can lead to prolonged retention of the receptor in endosomes, contrasting with the rapid recycling observed with the natural ligand somatostatin-14 (SST-14), which is degraded by endothelin-converting enzyme 1 (ECE-1). researchgate.net

Interestingly, not all SSTR subtypes internalize with the same efficiency upon agonist binding. SSTR2, SSTR3, and SSTR5 show a much higher degree of internalization compared to SSTR1 and SSTR4. snmjournals.orgjneurosci.org Octreotide is a potent inducer of internalization for SSTR2 and SSTR3, but less so for SSTR5. nih.gov In vivo studies in animal models have corroborated these in vitro findings, demonstrating that octreotide administration can induce almost complete internalization of SSTR2 in tumors. nih.gov

The dynamics of SSTR2 internalization and trafficking induced by octreotide are summarized in the table below, based on findings from various cell biology research models.

| Parameter | Observation with this compound | Cell/System Used | Citation |

| Internalization Mechanism | Induces rapid, β-arrestin-dependent internalization of SSTR2. | HEK293 cells, Enteric neurons | nih.govnih.govresearchgate.net |

| SSTR2/β-arrestin Complex | Forms stable complexes, leading to co-internalization into endocytic vesicles. | HEK293 cells | nih.gov |

| Receptor Trafficking | Internalized receptors are trafficked to the Golgi; recycling is slower compared to endogenous SST-14 due to stable β-arrestin interaction. | Enteric neurons, AtT-20 cells | nih.govresearchgate.net |

| Subtype Specificity | Potently induces internalization of SSTR2 and SSTR3; less potent for SSTR5. | HEK293 cells | nih.gov |

| In Vivo Confirmation | Induces almost complete internalization of SSTR2 in animal tumor models. | Animal tumor models | nih.gov |

Agonist and Antagonist Functional Characterization in Preclinical Models

This compound is primarily characterized as a potent agonist for somatostatin receptors, with a high affinity for SSTR2 and SSTR5, and a lower affinity for SSTR3. mdpi.comnih.gov It has no significant binding affinity for SSTR1 and SSTR4. nih.govresearchgate.net Its agonist activity is central to its pharmacological effects observed in preclinical models, which include the inhibition of hormone secretion and tumor growth.

In various preclinical cancer models, octreotide has demonstrated significant antiproliferative effects. For instance, in nude mice bearing ZR-75-1 human breast tumors, which are somatostatin receptor-positive, octreotide treatment led to a significant inhibition of tumor growth. nih.govnih.gov After five weeks, the mean tumor volume in treated animals was 48% of that in the control group. nih.govnih.gov Similarly, in a rat model of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors, continuous administration of octreotide resulted in an approximately 50% reduction in the number of tumors. nih.govnih.gov The growth of MiaPaCa pancreatic tumors in nude mice was also significantly inhibited by octreotide. nih.govnih.gov

The antiproliferative action of octreotide is believed to be directly related to the presence of somatostatin receptors on tumor cells. karger.com However, the response can be variable. In some studies using BON and NCI-H727 neuroendocrine tumor cell lines, octreotide showed little to no direct growth inhibitory activity in vitro. bioscientifica.com This suggests that the antiproliferative effects observed in vivo may also be mediated by indirect mechanisms, such as the inhibition of growth factors.

While octreotide is a well-established agonist, its interaction with antagonists has also been characterized in preclinical studies. Specific SSTR2 antagonists, such as CYN 154806, have been shown to block the effects of octreotide. arvojournals.org In a mouse model of oxygen-induced retinopathy, the ameliorating effects of octreotide on retinal neovascularization were absent in SSTR2-knockout mice, confirming that these effects are mediated through SSTR2 activation. arvojournals.org Furthermore, newly developed SSTR2 antagonists have been shown to prevent the SSTR2 internalization induced by octreotide agonists in immunofluorescence-based assays, without initiating internalization themselves. nih.gov

The functional characterization of octreotide as an agonist in various preclinical models is detailed in the table below.

| Preclinical Model | Effect of this compound | Key Findings | Citation |

| ZR-75-1 Human Breast Tumors (Nude Mice) | Inhibition of tumor growth | Mean tumor volume was 48% of controls after 5 weeks. 71% of these tumors were SSTR-positive. | nih.govnih.gov |

| DMBA-Induced Mammary Tumors (Rats) | Reduction in tumor incidence | Approximately 50% reduction in the number of tumors after 6 weeks of continuous administration. | nih.govnih.gov |

| MiaPaCa Pancreatic Tumors (Nude Mice) | Inhibition of tumor growth | Significant inhibition of tumor growth observed from week 2 of treatment. | nih.govnih.gov |

| MDA-MB-468 Human Breast Tumors (Nude Mice) | Inhibition of tumor growth | Mean tumor burden reduced to 58-63% of controls over a four-week period. | karger.com |

| Oxygen-Induced Retinopathy (Mouse Model) | Inhibition of retinal neovascularization | Effect is mediated by SSTR2, as it was absent in SSTR2-knockout mice and blocked by an SSTR2 antagonist. | arvojournals.org |

| CA-20948 Pancreatic Tumors (Rat Liver) | No significant inhibition of tumor growth | Octreotide treatment alone did not significantly decrease tumor growth in this model. | snmjournals.org |

Pharmacological and Biological Activity in Preclinical Animal Models and in Vitro Systems

Preclinical Pharmacokinetic Research in Animal Models

Absorption and Distribution Studies in Rodent Models

Preclinical studies in rodent models have been instrumental in characterizing the absorption and distribution profile of octreotide (B344500) hydrochloride. Following subcutaneous injection in rats, octreotide is rapidly and completely absorbed, with peak plasma concentrations achieved within 30 minutes. bccancer.bc.ca In contrast, intragastric administration in rats results in extremely low bioavailability, estimated at less than 0.5%. nih.govnih.gov Despite this low systemic absorption, oral administration leads to specific distribution to the gastric mucosa. nih.govnih.gov

Studies in mice have explored novel oral delivery systems to enhance absorption. When delivered orally by gavage in male Swiss Webster mice using an alkylsaccharide transmucosal absorption enhancing agent, octreotide acetate (B1210297) demonstrated significantly improved uptake, a longer serum half-life (52.1 minutes vs. 1.3 minutes for subcutaneous injection), and a four-fold increase in relative bioavailability compared to subcutaneous administration. researchgate.net

In rat studies involving intra-jejunal administration of an oral suspension, a dose-related increase in plasma octreotide levels was observed, with the maximum concentration (Tmax) occurring in less than 30 minutes. tandfonline.com The volume of distribution in animal models has been reported to be 0.4 L/kg. bccancer.bc.ca

Pharmacokinetic parameters of octreotide following intragastric administration in rats at different doses are summarized below. nih.gov

| Parameter | 15 mg/kg | 30 mg/kg | 60 mg/kg |

| Cmax (ng/mL) | 43.4 ± 10.9 | 176.7 ± 63.6 | 257.3 ± 88.6 |

| t1/2 (h) | 1.85 ± 0.44 | 1.73 ± 0.48 | 1.58 ± 0.47 |

| AUC0-∞ (ng·h/mL) | 68.5 ± 26.3 | 189.4 ± 59.7 | 342.5 ± 164.7 |

| Cmax: Maximum plasma concentration; t1/2: Elimination half-life; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. | |||

| Data is presented as mean ± standard deviation. |

Metabolism and Excretion Pathways in Experimental Animals

In experimental animals, the metabolism of octreotide appears to be limited. Studies indicate that about 30-40% of the compound undergoes extraction in the liver. bccancer.bc.ca The primary route of elimination consists of biliary and urinary excretion of the unchanged drug, suggesting that hepatic metabolism is not extensive. hres.ca Following subcutaneous administration in animals, a biphasic elimination from plasma is observed, with an initial disposition half-life of 0.3 to 0.4 hours and a terminal elimination half-life ranging from 1.2 to 3.2 hours. hres.ca Animal studies have also shown that octreotide is excreted in breast milk. hres.ca In rats, after administration of a radiolabeled octreotide analogue ([99mTc]Demotide), the compound cleared rapidly via the kidneys. iiarjournals.org

Tissue-Specific Distribution and Receptor Targeting in Animal Studies

The tissue distribution of octreotide is closely linked to the expression of somatostatin (B550006) receptors (SSTRs), particularly SSTR2. nih.govnih.gov In vivo studies in normal BALB/c mice using radiolabelled octreotide ([111In-DTPA-d-Phe1]octreotide) revealed high specific uptake in the thymus and pituitary gland. nih.gov Specific uptake was also noted in the stomach, adrenal glands, and pancreas. nih.gov Autoradiography confirmed the presence of high-affinity octreotide binding sites in the cortex of the thymus and the anterior part of the pituitary. nih.gov

Studies in rats have shown that after both intravenous and intragastric administration, octreotide specifically distributes to the gastric mucosa, which is attributed to the high expression of SSTR2 in the rat stomach. nih.govnih.gov The concentration of octreotide in the gastric mucosal layer was found to be significantly higher than in the musculature layer. nih.gov In sst2 knockout mice, the uptake of radiolabeled octreotide in SSTR-positive organs like the pituitary, adrenals, pancreas, and thymus was markedly reduced, confirming the crucial role of SSTR2 in determining the tissue distribution of the compound. snmjournals.org

In tumor-bearing animal models, octreotide demonstrates effective targeting of SSTR-expressing tumors. In Lewis rats bearing CA20948 tumors, which express sst2, a technetium-99m labeled octreotide analogue ([99mTc]Demotide) effectively localized in the tumor implants. iiarjournals.org Similarly, in mice with human medulloblastoma xenografts, radioiodinated octreotide analogues showed high, receptor-specific uptake in the tumors. aacrjournals.org

The following table summarizes the biodistribution of [111In-DTPA-d-Phe1]octreotide in wild-type mice 24 hours post-injection. snmjournals.org

| Organ | Uptake (% Injected Dose/gram of tissue) |

| Pituitary | 1.2 ± 0.2 |

| Adrenals | 0.26 ± 0.03 |

| Pancreas | 0.18 ± 0.03 |

| Thymus | 0.30 ± 0.05 |

| Data is presented as mean ± standard deviation. |

Preclinical Pharmacodynamic Characterization in Animal Models

Growth Hormone and Insulin-Like Growth Factor-1 (IGF-1) Secretion Modulation in Animal Models

Octreotide has demonstrated potent inhibitory effects on the secretion of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in various animal models. In rats and rhesus monkeys, octreotide inhibits both basal and stimulated GH secretion with greater potency than natural somatostatin. hres.ca

In a study using Wistar-Furth female rats implanted with GH-secreting (GC) tumor cells, a constant infusion of octreotide for three weeks resulted in GH, IGF-1, and insulin (B600854) levels that were not significantly different from those of sham-implanted animals. nih.gov This indicates a powerful antisecretory property of the compound. nih.gov Another study in growing male rats compared the effects of a single intravenous bolus of a GHRH antagonist with a subcutaneous infusion of octreotide. Both treatments reduced GH peaks and IGF-1 production, though the GHRH antagonist showed a greater effect. oup.com

Oral administration of a novel small molecule sst2 agonist, CRN00808, in rats dose-dependently inhibited GHRH-stimulated GH secretion with a maximum suppression equivalent to that of octreotide. crinetics.com In repeat-dosing studies in rats, continuous octreotide infusion led to a transient suppression of circulating IGF-1 levels. crinetics.com Similarly, studies in normal adult rats and dogs showed that a GH receptor antagonist, ALXN2420, in combination with octreotide, could effectively reduce circulating IGF-1 levels. oup.com

Antiproliferative Effects in Cell Lines and Xenograft Models

Octreotide exhibits antiproliferative effects both directly, by acting on tumor cells, and indirectly, by inhibiting growth factors and angiogenesis. These effects have been observed in a variety of in vitro cell lines and in vivo xenograft models.

In vitro, octreotide has been shown to inhibit thymidine (B127349) incorporation in GH-secreting (GC) rat pituitary tumor cells, indicating a direct antiproliferative action. nih.gov In human colon cancer cell lines such as SW480, HT29, and Caco2, octreotide inhibited growth through cytostatic effects, including G1 cell-cycle arrest, and by targeting the Wnt–β-catenin signaling pathway. dovepress.com In human hepatocellular carcinoma (HCC) cell lines (SMMC-7721 and HepG2), octreotide selectively induced apoptosis. dovepress.com The antiproliferative effects in some cell lines are mediated by protein-tyrosine phosphatases. dovepress.com However, some studies have reported limited or no direct antiproliferative effects of octreotide in certain neuroendocrine tumor (NET) cell lines, such as BON-1 and NCI-H727, at concentrations typically achieved in clinical practice. bioscientifica.comnih.gov

In vivo, octreotide has demonstrated significant antitumor activity in xenograft models. In nude mice with HCC xenografts, octreotide administration significantly reduced tumor weights, inhibited growth, and decreased the incidence of lung metastases, leading to prolonged survival. oaepublish.com In a rat model with implanted GC tumor cells, octreotide treatment reduced tumor weight by 80%. nih.gov The antiproliferative effect in vivo is also attributed to anti-angiogenic mechanisms, such as the inhibition of proliferating endothelial cells that overexpress SSTR2 and SSTR5, and the suppression of vascular-endothelial growth factor (VEGF). nih.gov In a neuroendocrine tumor model using AR42J-bearing mice, an increase in octreotide-mediated SSTR occupancy correlated with a decrease in the tumor proliferation rate. aacrjournals.org

The following table summarizes the in vitro effects of octreotide on different cell lines.

| Cell Line | Cancer Type | Observed Effect | Mechanism |

| GC cells | Rat Pituitary Tumor | Inhibition of thymidine incorporation (-57%) | Direct antiproliferative |

| SW480 | Human Colon Cancer | Growth inhibition, G1 cell-cycle arrest | Targeting Wnt–β-catenin pathway |

| HT29, Caco2 | Human Colon Cancer | Antiproliferative effects | Mediated by protein-tyrosine phosphatases |

| SMMC-7721, HepG2 | Human Hepatocellular Carcinoma | Selective apoptosis | SSTR3-dependent signaling may be involved |

| SGC-7901 | Human Gastric Adenocarcinoma | Inhibition of proliferation, reduced invasion | Suppression of telomerase and Akt kinase activity |

| AR42J | Rat Pancreatic Acinar Carcinoma | Decreased S-phase cell number | SSTR-mediated inhibition of proliferation |

Antisecretory Actions in Experimental Animal Systems

Octreotide hydrochloride, a synthetic analogue of the natural hormone somatostatin, exhibits potent and prolonged antisecretory effects across various experimental animal models. tga.gov.au Its mechanism of action involves the inhibition of a wide range of gastro-entero-pancreatic (GEP) peptides, including gastrin, vasoactive intestinal peptide (VIP), insulin, glucagon, secretin, motilin, and pancreatic polypeptide. tga.gov.au This inhibitory action subsequently leads to a reduction in secretions within the gastrointestinal tract and pancreas.

In a study involving rabbits with induced intestinal secretion, octreotide demonstrated a dose-dependent inhibition of fluid accumulation in both the small intestine and colon caused by cholera toxin and deoxycholic acid. nih.gov This antisecretory effect was observed with both intramuscular and oral administration of octreotide. nih.gov Notably, while octreotide effectively inhibited secretion, it did not alter the elevated levels of cyclic AMP, suggesting its mechanism of action targets processes downstream of cyclic AMP formation. nih.gov

Further preclinical evidence highlights octreotide's ability to mitigate intestinal damage caused by radiation and chemotherapy. karger.com In animal models, octreotide administration has been shown to reduce acute and delayed mucosal changes in the irradiated small bowel by improving ischemia, and lessening mucosal atrophy, intestinal wall thickening, and fibrosis. karger.com

Studies in rats have also demonstrated the antisecretory activity of octreotide on the pancreas. In experimentally induced pancreatitis in adult rats, octreotide treatment led to a significant decrease in serum levels of pancreatic enzymes such as amylase and lipase (B570770). saspublishers.com Similarly, in a canine model of acute pancreatitis, octreotide was shown to decrease serum amylase levels. saspublishers.com

The antisecretory effects of octreotide are not limited to the gastrointestinal system. In animal models of hepatic ischemic reperfusion injuries, octreotide treatment significantly lowered the levels of pro-inflammatory cytokines TNF-α and IL-1β. saspublishers.com Furthermore, in rats subjected to chronic mild stress, which induced gastric ulcers, octreotide administration alleviated these lesions, possibly through its antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov

The following table summarizes key findings from preclinical studies on the antisecretory actions of octreotide:

| Animal Model | Condition | Key Findings |

| Rabbits | Cholera toxin & deoxycholic acid-induced intestinal secretion | Dose-dependent inhibition of small intestinal and colonic fluid secretion. nih.gov |

| Rats | Experimentally induced pancreatitis | Significant reduction in serum amylase and lipase levels. saspublishers.com |

| Canines | Acute pancreatitis | Decrease in serum amylase levels. saspublishers.com |

| Rabbits | Hepatic ischemic reperfusion injury | Significant reduction in TNF-α and IL-1β levels. saspublishers.com |

| Rats | Chronic mild stress-induced gastric ulcers | Alleviation of gastric lesions. nih.gov |

Angiogenesis Modulation in In Vitro and In Vivo Preclinical Studies

This compound has demonstrated significant anti-angiogenic properties in both laboratory (in vitro) and animal (in vivo) preclinical research. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

In Vitro Studies:

In laboratory settings, octreotide has been shown to directly inhibit the proliferation and activity of cells involved in angiogenesis.

Endothelial and Smooth Muscle Cells: At a concentration of 10⁻⁸ mol/L, octreotide inhibited the proliferation of endothelial and smooth muscle cells on fibronectin by 32.6%. nih.gov

Aortic Ring Assay: In a fibrin (B1330869) gel model, octreotide reduced the sprouting of cells from the adventitia of aortic rings by 33.2%. nih.gov

Human Umbilical Vein Endothelial Cells (HUV-EC-C): A 10⁻⁹ mol/L concentration of octreotide reduced the uptake of ³H-thymidine by HUV-EC-C cells by 37%, indicating an inhibition of cell proliferation. nih.gov

Placental Vessels: In an in vitro angiogenesis assay using human placental fragments, octreotide at a concentration of 10 µg/ml resulted in a 61% inhibition of microvessel outgrowth. nih.gov At 100 µg/ml, only occasional capillary tubes formed, demonstrating a dose-dependent inhibitory effect. nih.gov

Gastric Cancer Cells: Octreotide has been found to inhibit the migration and invasion of gastric cancer cells in vitro by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF). oup.comwjgnet.com

In Vivo Studies:

Animal studies have corroborated the anti-angiogenic effects of octreotide observed in vitro.

Human Rectal Neuroendocrine Carcinoma Xenografts: In nude mice with xenografted human rectal neuroendocrine carcinoma, treatment with octreotide led to a significant decrease in microvessel density in the tumors (264.0 ± 48.2/mm² in treated vs. 341.4 ± 56.6/mm² in untreated). nih.gov This was accompanied by a reduction in plasma levels of VEGF and basic fibroblast growth factor (bFGF). nih.gov

Pancreatic Cancer Xenografts: In animal models of pancreatic cancer, the somatostatin receptor subtype 2 (SSTR2)-preferring analog, ¹¹¹In-pentetreotide, partially blocked the initiation of the angiogenic response and significantly decreased the growth of new vessels. oup.com

Mouse Model of Oxygen-Induced Retinopathy: In a model for retinal neovascularization, octreotide reduced the hypoxia-induced increase in VEGF and its receptor, VEGFR-2. arvojournals.org This effect was more pronounced in mice with an overexpression of SSTR2. arvojournals.org

Gastric Cancer Metastasis: In vivo studies have shown that octreotide can inhibit the metastasis of gastric cancer by decreasing tumor angiogenesis through the downregulation of MMP-2 and VEGF expression. oup.comwjgnet.com

The following table summarizes the key findings on the modulation of angiogenesis by octreotide in preclinical models:

| Model Type | Model System | Key Findings |

| In Vitro | Human Endothelial and Smooth Muscle Cells | 32.6% inhibition of proliferation at 10⁻⁸ mol/L. nih.gov |

| In Vitro | Rat Aortic Rings | 33.2% reduction in cell sprouting. nih.gov |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUV-EC-C) | 37% reduction in ³H-thymidine uptake at 10⁻⁹ mol/L. nih.gov |

| In Vitro | Human Placental Fragments | 61% inhibition of microvessel outgrowth at 10 µg/ml. nih.gov |

| In Vitro | Gastric Cancer Cells | Inhibition of migration and invasion via downregulation of MMP-2 and VEGF. oup.comwjgnet.com |

| In Vivo | Human Rectal Neuroendocrine Carcinoma Xenografts | Decreased microvessel density and reduced plasma VEGF and bFGF. nih.gov |

| In Vivo | Pancreatic Cancer Xenografts | Partial blockage of angiogenic initiation and decreased neovessel growth. oup.com |

| In Vivo | Mouse Model of Oxygen-Induced Retinopathy | Reduction of hypoxia-induced VEGF and VEGFR-2. arvojournals.org |

This compound in Receptor-Targeted Imaging Research (Non-Human Imaging)

The overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on various tumor cells provides a basis for receptor-targeted imaging using radiolabeled octreotide analogues. aacrjournals.orgnih.gov

Radiopharmaceutical Conjugation Strategies for Preclinical Imaging

To enable imaging, octreotide and its analogues are conjugated with chelating agents that can stably bind to various radionuclides. These radiolabeled peptides can then be used for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. nih.govsnmjournals.org

Indium-111 (¹¹¹In): One of the earliest and most widely used methods involves conjugating octreotide with diethylenetriaminepentaacetic acid (DTPA) to chelate ¹¹¹In, creating [¹¹¹In-DTPA]-octreotide (Pentetreotide). wikipedia.orgnih.gov This compound, known commercially as OctreoScan®, has been a standard for scintigraphy of neuroendocrine tumors. aacrjournals.org

Technetium-99m (⁹⁹mTc): For improved imaging characteristics, octreotide has been conjugated with hydrazinonicotinyl (HYNIC) and labeled with ⁹⁹mTc. researchgate.net Different coligands, such as tricine (B1662993) and ethylenediaminediacetic acid (EDDA), have been used in this system to optimize the biodistribution of the resulting radiopharmaceutical, [⁹⁹mTc-EDDA/HYNIC-TOC]. researchgate.net

Gallium-68 (B1239309) (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu): The development of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)-conjugated octreotide analogues, such as DOTA-TOC, DOTA-TATE, and DOTA-NOC, has allowed for stable labeling with a variety of radiometals. aacrjournals.orgsemnim.es ⁶⁸Ga is a positron emitter used for PET imaging, offering higher resolution than SPECT. nih.govsemnim.es ⁹⁰Y and ¹⁷⁷Lu are beta-emitters suitable for targeted radiotherapy. aacrjournals.org

Copper-64 (⁶⁴Cu): As a positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, ⁶⁴Cu is also an attractive option for PET imaging. itn.pt Octreotide analogues have been conjugated with chelators like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) for labeling with ⁶⁴Cu. itn.pt

Fluorine-18 (B77423) (¹⁸F): Given its ideal characteristics for PET imaging, significant effort has been put into developing methods for labeling octreotide with ¹⁸F. snmjournals.org One approach involves conjugating octreotide with a 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelate, which can then be labeled with ¹⁸F in a one-pot, two-step method. snmjournals.org Another strategy uses an alkyltrifluoroborate-octreotate conjugate that can be radiolabeled through a one-step ¹⁸F exchange reaction. snmjournals.orgsnmjournals.org

The following table outlines various radiopharmaceutical conjugation strategies for preclinical imaging with octreotide analogues:

| Radionuclide | Chelator/Conjugation Strategy | Octreotide Analogue | Imaging Modality |

| ¹¹¹In | DTPA | Pentetreotide | SPECT |

| ⁹⁹mTc | HYNIC (with EDDA or tricine coligand) | HYNIC-TOC | SPECT |

| ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu | DOTA | DOTA-TOC, DOTA-TATE, DOTA-NOC | PET (⁶⁸Ga), Therapy (⁹⁰Y, ¹⁷⁷Lu) |

| ⁶⁴Cu | TETA | TETA-OC | PET |

| ¹⁸F | NOTA | NOTA-octreotide | PET |

| ¹⁸F | Alkyltrifluoroborate | AMBF₃-TATE | PET |

Evaluation of Imaging Probes in Animal Models (e.g., SPECT, PET)

Preclinical evaluation of these radiolabeled octreotide probes in animal models, typically rats or mice bearing SSTR-positive tumors, is crucial to determine their in vivo characteristics before potential clinical use.

Biodistribution and Tumor Uptake: Animal biodistribution studies have shown high and specific uptake of various radiolabeled octreotide analogues in SSTR-expressing tumors. For instance, [¹¹¹In]-DOTA-NOC-ATE and [¹¹¹In]-DOTA-BOC-ATE demonstrated at least a two-fold higher uptake in AR4-2J tumors in Lewis rats compared to [¹¹¹In-DOTA]-TOC. aacrjournals.orgnih.gov Similarly, [⁹⁹mTc-EDDA/HYNIC-TOC] showed high specific tumor uptake in rats. researchgate.net

Imaging Performance: Small-animal PET/CT scans have demonstrated the excellent tumor delineation capabilities of these probes. For example, ¹⁸F-labeled NOTA-octreotide showed high preferential accumulation in AR42J tumors in nude mice. snmjournals.org PET imaging with ⁶⁸Ga-labeled octreotide derivatives has consistently shown higher spatial resolution and sensitivity for detecting metastases compared to SPECT with ¹¹¹In-labeled analogues. nih.gov

Comparison of Probes: Preclinical studies often compare new probes to existing standards. For example, the biodistribution of ⁹⁹mTc-labeled HYNIC peptides was compared to that of [¹¹¹In-DTPA]-octreotide, with the ⁹⁹mTc probe showing higher tumor uptake. researchgate.net In another study, novel ¹¹¹In-labeled analogues showed superior tumor-to-kidney uptake ratios compared to [¹¹¹In-DOTA]-TOC. aacrjournals.orgnih.gov

Therapeutic Efficacy: Beyond imaging, some preclinical studies evaluate the therapeutic potential of these agents. For instance, an adeno-associated virus phage (AAVP) displaying octreotide and carrying a therapeutic transgene (TNF) was shown to reduce tumor size and improve survival in mice with pancreatic neuroendocrine tumors. pnas.org

The following table provides a summary of findings from the evaluation of octreotide imaging probes in animal models:

| Animal Model | Tumor Model | Imaging Probe | Key Findings |

| Lewis Rats | AR4-2J (pancreatic) | [¹¹¹In]-DOTA-NOC-ATE, [¹¹¹In]-DOTA-BOC-ATE | >2-fold higher tumor uptake compared to [¹¹¹In-DOTA]-TOC; lower kidney uptake. aacrjournals.orgnih.gov |

| Rats | SSTR-positive tumors | [⁹⁹mTc-EDDA/HYNIC-TOC] | High specific tumor uptake, rapid blood clearance, and predominantly renal excretion. researchgate.net |

| Nude Mice | AR42J (pancreatic) | ¹⁸F-IMP466 (NOTA-octreotide) | Excellent tumor delineation and high preferential accumulation in the tumor. snmjournals.org |

| Mice | Pancreatic Neuroendocrine Tumor | Oct-AAVP-TNF | Lowered tumor metabolism and insulin secretion, reduced tumor size, and improved survival. pnas.org |

| Mice | AR42J (pancreatic) | ¹⁸F-AMBF₃-TATE | High tumor uptake (10.11% ± 1.67% injected dose/g) with low background activity. snmjournals.orgsnmjournals.org |

Advanced Analytical and Bioanalytical Methodologies for Octreotide Hydrochloride Research

Chromatographic Techniques for Purity, Quantification, and Stability Assessment in Research.mdpi.comfda.govnih.govresearchgate.net

Chromatographic methods are the cornerstone of octreotide (B344500) hydrochloride analysis, providing high-resolution separation for various research applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).mdpi.comfda.govnih.govresearchgate.net

HPLC and its advanced version, UHPLC, are extensively utilized for the analysis of octreotide and its related compounds. researchgate.net These techniques offer the precision and sensitivity required for purity assessment, quantification, and stability studies.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for separating octreotide from its impurities. ijsart.com A typical RP-HPLC method might utilize a C8 or C18 column with a mobile phase consisting of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) and an organic modifier such as acetonitrile. ijsart.com Detection is frequently performed using UV spectrophotometry at a low wavelength, typically around 210-220 nm, where the peptide bond absorbs. ijsart.comresearchgate.netgoogle.com

UHPLC, with its smaller particle size columns (typically ≤ 2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netnih.gov These features are particularly beneficial for high-throughput screening and complex sample analysis in research environments.

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique for the analysis of polar compounds like octreotide. mdpi.com HILIC methods can provide alternative selectivity compared to RP-HPLC and are well-suited for separating octreotide from polar degradation products. mdpi.com One study detailed a HILIC method using a BEH XBridge®-HILIC column with a mobile phase of ammonium (B1175870) bicarbonate and acetonitrile, coupled with fluorescence detection for enhanced sensitivity. mdpi.com

The stability of octreotide hydrochloride under various stress conditions (e.g., acidic, basic, oxidative) is a critical aspect of research. mdpi.com HPLC and UHPLC methods are indispensable for monitoring the degradation of the parent compound and the formation of degradation products over time. mdpi.com For instance, forced degradation studies analyzed by HPLC can identify the primary degradation pathways and help in the development of stability-indicating methods. mdpi.compsu.edu

Table 1: Exemplary HPLC/UHPLC Methods for Octreotide Analysis in Research

| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method | HILIC Method |

| Column | Lichrospher RP Select B (125nm* 4 mm, 5 µm) ijsart.com | C18 (150* 4.6 mm, 5µm), type MG ijsart.com | ZORBEX 300SB-C8 (2.1 mm* 150mm, 5µm) ijsart.com | BEH XBridge®-HILIC (150.0 × 2.1 mm i.d., 3.5 µm) mdpi.com |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 7.4, 20 mM, 50:50) ijsart.com | 1% Trifluoroacetic acid: Acetonitrile (75:25) ijsart.com | 0.1% TFA WATER: 0.1% TFA Acetonitrile (50:50) ijsart.com | Ammonium bicarbonate 8.6 mM (pH 8.1)/acetonitrile 35/65 (v/v) mdpi.com |

| Flow Rate | 1.0 ml/min ijsart.com | 1.5ml/min ijsart.com | 0.25 ml/min ijsart.com | 0.25 mL min−1 mdpi.com |

| Detection | UV at 210nm ijsart.com | UV at 215nm ijsart.com | UV at 210nm ijsart.com | Fluorescence (Ex: 280 nm, Em: 330 nm) mdpi.com |

| Column Temp. | Not Specified | 40°C ijsart.com | 40°C ijsart.com | Not Specified |

Gas Chromatography (GC) for Related Substances (if applicable in research)

While HPLC is the primary chromatographic technique for a peptide like octreotide, Gas Chromatography (GC) may have limited, specific applications in research, primarily for the analysis of volatile related substances. acs.orglibretexts.org For instance, GC could be used to determine residual solvents from the synthesis process. acs.org Derivatization is often necessary to increase the volatility and thermal stability of non-volatile compounds for GC analysis. libretexts.org Headspace GC is a common technique for analyzing volatile impurities. acs.org

Mass Spectrometry-Based Characterization and Quantification in Research.mdpi.comnih.govresearchgate.net

Mass spectrometry (MS) is a powerful tool in this compound research, providing detailed information on molecular weight, structure, and quantity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS).mdpi.comnih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of octreotide in complex biological matrices. fda.govnih.govshimadzu.co.kr These techniques are the gold standard for pharmacokinetic studies, enabling the quantification of octreotide in plasma and other biological fluids at very low concentrations (pg/mL levels). shimadzu.co.krlcms.cz

In a typical LC-MS/MS workflow, octreotide is first separated from matrix components by HPLC or UHPLC. nih.govcelerion.com The eluent is then introduced into the mass spectrometer, where the octreotide molecules are ionized, most commonly by electrospray ionization (ESI). psu.edu The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). psu.edu In tandem MS (MS/MS), a specific precursor ion of octreotide is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity and is crucial for accurate quantification in complex samples. celerion.com

Method development for LC-MS/MS assays involves optimizing sample preparation (e.g., solid-phase extraction), chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision. nih.govshimadzu.co.kr The use of a stable isotope-labeled internal standard is standard practice to correct for matrix effects and variations in instrument response. nih.gov

Table 2: Key Parameters in LC-MS/MS Research Methods for Octreotide Quantification

| Parameter | LC-MS/MS Method 1 shimadzu.co.kr | LC-MS/MS Method 2 celerion.com |

| Sample Preparation | µElution solid phase extraction | Micro-elution solid phase extraction |

| Chromatography | UHPLC | UPLC |

| Ionization Mode | ESI Positive | ESI Positive |

| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL | 25 pg/mL |

| Mass Transitions (m/z) | Not specified | 510.3 → 872.1 |

| Internal Standard | Leuprolide | Not specified |

High-Resolution Mass Spectrometry for Metabolite Identification (Preclinical)

In preclinical research, understanding the metabolic fate of octreotide is crucial. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, plays a pivotal role in the identification and structural elucidation of metabolites. thermofisher.comijpras.com

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.com This information, combined with fragmentation data obtained from MS/MS experiments, allows for the confident identification of metabolic transformations such as oxidation, deamidation, and cleavage of the peptide backbone. thermofisher.comlcms.cz Advanced data acquisition strategies and processing software further enhance the capabilities of HRMS for comprehensive metabolite profiling. thermofisher.com

Spectroscopic Methods for Structural Conformation and Purity in Research.researchgate.netpsu.edu

Spectroscopic techniques provide valuable information about the structural integrity and purity of this compound.

Spectrophotometric methods are fundamental for basic purity assessments. psu.edu UV-Visible spectroscopy, as mentioned earlier, is routinely used for detection in HPLC. researchgate.net Additionally, specific spectrophotometric assays, such as the Ellman's test, can be used to quantify free sulfhydryl groups, providing an indication of the integrity of the disulfide bond in the cyclic peptide. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. researchgate.net Quantitative NMR (qNMR) has been developed as a method for the accurate assay of octreotide acetate (B1210297). nih.gov By using an internal standard and optimizing experimental parameters, qNMR can provide a direct and accurate measurement of the compound's concentration without the need for a specific reference standard of the same compound. nih.gov Proton (¹H) NMR spectra can also provide detailed information about the three-dimensional structure and conformation of octreotide in solution.

Circular Dichroism (CD) spectroscopy is another important technique for studying the secondary structure of peptides like octreotide. The CD spectrum provides information about the proportions of alpha-helix, beta-sheet, and random coil conformations, which is critical for understanding the peptide's biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For octreotide, a cyclic octapeptide, NMR studies have been crucial in understanding its conformational dynamics, which are essential for its biological activity.

Detailed conformational analysis of octreotide using 1H NMR in dimethyl sulfoxide (B87167) (DMSO-d6) has revealed that the molecule does not exist in a single, rigid conformation. nih.gov Instead, it exists in a dynamic equilibrium between two primary structural families: an antiparallel β-sheet and a partially helical fold. nih.gov Attempts to define the structure with a single average conformation led to significant inconsistencies, including violations of Nuclear Overhauser Effect (NOE) data. nih.gov This highlights the importance of a multi-conformational approach to accurately describe the solution structure of octreotide. nih.gov The equilibrium between these β-sheet and helical structures has also been observed in other solvent systems, suggesting it is an intrinsic property of the molecule. nih.gov

More recent and comprehensive NMR studies have been conducted in aqueous buffers to mimic physiological conditions more closely. researchgate.net Using advanced 1D and 2D homo- and heteronuclear NMR experiments, nearly complete assignment of the 1H, 13C, and 15N resonances of octreotide acetate has been achieved at natural abundance. researchgate.net These assignments are critical for detailed, residue-specific analysis and for comparing solution structures with solid-state conformations. researchgate.net Such detailed spectral data provides a foundation for future NMR-based research on octreotide and its analogs, particularly in complex formulations. researchgate.net

Quantitative NMR (qNMR) has also been developed as a robust analytical method for the identification and quantification of octreotide. researchgate.net A validated 1H-qNMR method using an internal standard has been established for assaying octreotide acetate. researchgate.net This method demonstrates high precision and accuracy, offering a reliable alternative to chromatographic techniques for quantitative analysis of peptide drugs. researchgate.net

Table 1: Key NMR Studies on Octreotide

| Study Focus | Key Findings | NMR Technique(s) | Solvent | Reference |

|---|---|---|---|---|

| Conformational Analysis | Equilibrium between antiparallel β-sheet and partially helical structures. | 1H NMR, Molecular Modeling | DMSO-d6 | nih.gov |

| Chemical Shift Assignment | Full assignment of 1H, 13C, and 15N resonances at natural abundance. | 1D & 2D Homo- and Heteronuclear NMR | Aqueous Buffer | researchgate.net |

| Quantitative Analysis | Development of a validated 1H-qNMR method for octreotide acetate assay. | 1H-qNMR | Deuterium Oxide | researchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

For octreotide, CD spectroscopy has been instrumental in characterizing its secondary structure, particularly the β-turn. nih.gov Studies have shown that octreotide's conformation in aqueous solution is concentration-dependent. nih.gov At low concentrations, the peptide tends to be disordered, but as the concentration increases (above 50 μM), it adopts a more ordered structure. nih.gov This ordered structure is characterized by CD spectral markers indicative of a type-II' β-turn, specifically a negative band around 202 nm with a shoulder at approximately 218 nm. nih.gov

Furthermore, CD analysis has been used to assess the impact of chemical modifications, such as PEGylation, on the secondary structure of octreotide. researchgate.net Comparative CD spectra of native octreotide and mono-PEGylated octreotide were found to be nearly identical in the 190 to 250 nm range. researchgate.net This indicates that the addition of a polyethylene (B3416737) glycol (PEG) chain, at least at the N-terminus, does not significantly alter the secondary structure of the peptide. researchgate.net

Table 2: Circular Dichroism Findings for Octreotide

| Condition | Observed Secondary Structure | Characteristic CD Bands | Reference |

|---|---|---|---|

| Aqueous solution (>50 μM) | Type-II' β-turn | Negative band at ~202 nm, shoulder at ~218 nm | nih.gov |

| PEGylated vs. Unmodified | No significant change in secondary structure | Superimposable spectra in the 190-250 nm range | researchgate.net |

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cam.ac.uknih.gov For octreotide, this technique has provided invaluable insights into its solid-state conformation, which can be compared with its solution structure determined by NMR.

The ability of octreotide to crystallize in different conformations, such as both β-sheet and 3(10) helix-like folds, is consistent with the conformational equilibrium observed in solution by NMR. nih.gov This conformational flexibility is a key feature of octreotide's structure-activity relationship. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction data provide a high-resolution snapshot of the molecule's stable solid-state forms. cam.ac.uk

Radioligand Binding Assays for Receptor Characterization in Research

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand, such as octreotide, and its receptors. These assays use a radiolabeled form of a ligand to quantify its binding to specific receptors in tissues or cell preparations.

Octreotide is an analog of somatostatin (B550006) and exerts its effects by binding to somatostatin receptors (SSTRs), of which there are five subtypes (sst1-5). oup.com Radioligand binding studies have been essential in defining the receptor binding profile of octreotide. Using radiolabeled octreotide, typically [125I-Tyr3]octreotide, researchers have shown that it binds with high affinity primarily to the sst2 subtype. oup.comnih.gov It also displays a lower affinity for sst3 and sst5, and very low or no affinity for sst1 and sst4. oup.comnih.gov

These assays are performed on membranes from tissues or from cells engineered to express specific receptor subtypes. nih.govnih.gov For example, studies on rat cerebellar membranes using [125I-Tyr3]octreotide identified a single class of high-affinity binding sites (pKd = 9.53) that were pharmacologically characterized as sst2 receptors. nih.gov The pharmacological profile in the cerebellum showed a strong correlation with that of sst2 receptors expressed in CHO cells and in the rat cerebral cortex. nih.gov

Competition binding experiments, where a constant concentration of radioligand is incubated with varying concentrations of unlabeled compounds, are used to determine the affinity (often expressed as Ki or IC50 values) of octreotide and other somatostatin analogs for the different receptor subtypes. nih.gov These studies have been critical in establishing the sst2-preferential binding of octreotide and have guided the development of other receptor-selective analogs. oup.comnih.gov

Table 3: Receptor Binding Affinities of Octreotide Determined by Radioligand Binding Assays

| Receptor Subtype | Binding Affinity | Radioligand Used | System Studied | Reference |

|---|---|---|---|---|

| sst2 | High | [125I-Tyr3]octreotide | Human recombinant sst2 in CCL39 cells, Rat cerebellum | nih.govnih.gov |

| sst3 | Lower | [125I-Tyr3]octreotide | Human recombinant sst3 in CCL39 cells | oup.com |

| sst5 | Lower | [125I-Tyr3]octreotide | Human recombinant sst5 in CCL39 cells | oup.com |

| sst1 | Very Low / Negligible | [125I-Tyr3]octreotide | Human recombinant sst1 in CCL39 cells | nih.gov |

| sst4 | Very Low / Negligible | [125I-Tyr3]octreotide | Human recombinant sst4 in CCL39 cells | nih.gov |

Immunoassays and Biosensor Development for Research Quantification (e.g., ELISA, SPR)

Immunoassays and biosensors are advanced analytical tools used for the sensitive and specific quantification of molecules like octreotide in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique. For octreotide quantification, competitive inhibition ELISA kits are available for research purposes. cloud-clone.comuscnk.com In this format, a microplate is pre-coated with a monoclonal antibody specific to octreotide. cloud-clone.com During the assay, a known amount of labeled octreotide (e.g., biotin-labeled) competes with the unlabeled octreotide in the sample (or standard) for binding to the coated antibody. uscnk.com After washing away unbound components, an enzyme-conjugated secondary reactant (like avidin-HRP) is added, followed by a substrate that produces a measurable signal (e.g., color). cloud-clone.com The signal intensity is inversely proportional to the concentration of octreotide in the sample. cloud-clone.com These kits can be used to measure octreotide in various biological fluids, including serum, plasma, and cell culture supernatants. cloud-clone.com

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that monitors molecular interactions in real-time. nih.govnih.gov SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of interactions. nuvisan.com In the context of octreotide research, SPR can be used to study the interaction between octreotide and its receptors or specific antibodies. researchgate.net The technique involves immobilizing one of the binding partners (e.g., an SSTR or an anti-octreotide antibody) on a sensor chip surface. researchgate.net A solution containing the other partner (the analyte, e.g., octreotide) is then flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). nih.gov This allows for the quantitative analysis of binding affinity and kinetics, providing valuable data for drug development and interaction studies. nih.gov

Other Biosensors: Fluorescent biosensors have also been developed for octreotide research. One such biosensor utilizes graphene oxide (GO) and fluorescein (B123965) isothiocyanate (FITC)-labeled octreotide (FOC). acs.org The fluorescence of FOC is quenched upon adsorption to the GO surface. acs.org The specific binding of an anti-octreotide antibody or a somatostatin receptor to FOC causes its release from the GO surface, leading to fluorescence recovery. acs.org This platform has been used for the sensitive detection of anti-octreotide antibodies and for imaging tumor cells that overexpress somatostatin receptors. acs.org

Capillary Electrophoresis (CE) and Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. avancebio.com When coupled with Mass Spectrometry (MS), it becomes a powerful tool for the analysis and identification of peptides like octreotide. wikipedia.org